Estrogen Receptor Binding Profile
Dienestrol diacetate (the target compound) is an ester prodrug that, upon hydrolysis to dienestrol, exhibits high affinity for estrogen receptors. Dienestrol has approximately 223% and 404% of the binding affinity of the endogenous ligand estradiol for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), respectively . This contrasts with the parent compound diethylstilbestrol (DES), which has a different affinity profile. This high affinity makes it a potent tool for studying estrogen-mediated gene transcription and nongenomic signaling pathways.
| Evidence Dimension | Estrogen Receptor Alpha (ERα) Binding Affinity |
|---|---|
| Target Compound Data | 223% of estradiol's affinity |
| Comparator Or Baseline | Estradiol (affinity = 100%) |
| Quantified Difference | +123% |
| Conditions | Receptor binding assay |
Why This Matters
This data confirms the compound's potency as an estrogen receptor agonist, which is essential for experiments requiring strong and predictable transcriptional activation.
